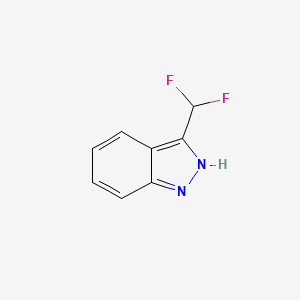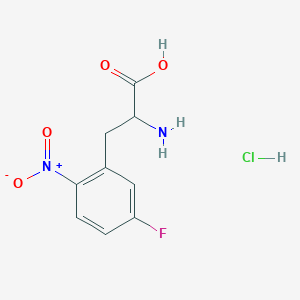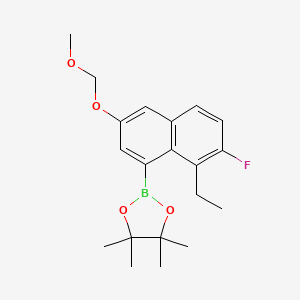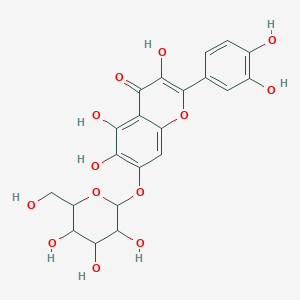![molecular formula C8H6ClNOS B8239200 (7-Chlorothieno[3,2-b]pyridin-2-yl)methanol](/img/structure/B8239200.png)
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
Übersicht
Beschreibung
“(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H6ClNOS and a molecular weight of 199.66 . It has been used in research and has been identified in the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in the literature . The systematic optimization of pharmacological, physicochemical, and ADME properties of the original lead resulted in the identification of a novel and selective TRPV3 antagonist .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using techniques such as NMR and crystallographic analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
C–C vs C–O Bond Formation in Catalysis : The use of a Pd/C–Cu catalytic system enabled selective C–C bond formation with 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes in methanol, avoiding significant side products from C–O bond formation. This process facilitated the synthesis of novel 4-alkynylthieno[2,3-d]pyrimidines with potential cytotoxic activity (Gorja, Kumar, Mukkanti, & Pal, 2011).
Synthesis of Hydrazone Derivatives : A study demonstrated the synthesis of hydrazone derivatives bearing a 6-chlorothieno[3,2-c]pyridine moiety, showing potential antibacterial properties against Gram-positive and Gram-negative bacteria (Rao, Rao, & Prasad, 2019).
Biocatalytic Synthesis : A biocatalytic approach was used for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, offering a green and efficient method with high yield and enantiomeric excess (Chen et al., 2021).
Synthesis of Nickel Complexes : The synthesis of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, was explored for potential application in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Biomedical Applications
Antibacterial Properties : Novel pyridine derivatives synthesized using 2-chloropyridine-3-carboxylic acid exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Production of Betahistine Intermediate : A Kluyveromyces sp. was used for the biotransformation of (4-chlorophenyl)-(pyridin-2-yl)methanone to (S)-CPMA, a key chiral intermediate of the anti-allergic drug Betahistine (Ni, Zhou, & Sun, 2012).
Wirkmechanismus
“(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol” derivatives have been found to act as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a Ca2+ - and Na+ -permeable channel found in both neuronal and non-neuronal tissues . TRPV3 plays a role in inflammation, pain sensation, and skin disorders .
Safety and Hazards
Eigenschaften
IUPAC Name |
(7-chlorothieno[3,2-b]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHSIMWMMUCNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline](/img/structure/B8239125.png)





![4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B8239177.png)



![3-[(1R)-1-aminoethyl]-2-methylbenzonitrile](/img/structure/B8239195.png)
![5-(tert-butyl) 3-ethyl 7-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B8239213.png)

